molecular formula C10H13N7S B13665200 (R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine

(R)-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B13665200
M. Wt: 263.33 g/mol
InChI Key: BDBFPNBOFLDJND-UHFFFAOYSA-N
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Description

®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a thiadiazole ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine typically involves multi-step organic reactions. The process begins with the formation of the pyridazine ring, followed by the introduction of the pyrrolidine and thiadiazole rings through a series of condensation and cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological or chemical properties .

Scientific Research Applications

®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N2-[1-(3-Pyridazinyl)-3-pyrrolidinyl]-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C10H13N7S

Molecular Weight

263.33 g/mol

IUPAC Name

2-N-(1-pyridazin-3-ylpyrrolidin-3-yl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C10H13N7S/c11-9-15-16-10(18-9)13-7-3-5-17(6-7)8-2-1-4-12-14-8/h1-2,4,7H,3,5-6H2,(H2,11,15)(H,13,16)

InChI Key

BDBFPNBOFLDJND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=NN=C(S2)N)C3=NN=CC=C3

Origin of Product

United States

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